N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide is a multifaceted compound that has piqued the interest of scientists due to its unique structural attributes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide typically involves a multi-step process. This process might include the formation of intermediate compounds through cycloaddition reactions, condensation, and amide bond formation. For example, the synthesis could start with the formation of the 1,2,4-oxadiazole ring by cyclization of suitable precursors under controlled conditions. Following this, the triazole ring can be introduced via a Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry). The final thiophene ring is then incorporated through nucleophilic substitution or similar reactions.
Industrial Production Methods
While specific industrial production methods for this compound may vary, they generally scale up the laboratory procedures with considerations for efficiency and cost-effectiveness. Utilizing automated synthesis reactors and optimizing reaction conditions are common strategies to enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions:
Oxidation: : The thiophene rings can be oxidized under specific conditions.
Reduction: : The oxadiazole moiety might be reduced under hydrogenation conditions.
Substitution: : Nucleophilic or electrophilic substitutions can modify the thiophene and triazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like mCPBA for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. Typical conditions involve carefully controlled temperatures, solvent choices (e.g., DMF, THF), and the use of catalysts where necessary.
Major Products
Depending on the reaction type, major products could include:
Oxidized thiophene derivatives.
Reduced oxadiazole and triazole derivatives.
Substituted thiophene and triazole compounds with various functional groups.
Scientific Research Applications
This compound finds applications in multiple fields:
Chemistry: : As a precursor or intermediate in synthesizing other complex molecules.
Biology: : Potential use as a probe in studying biological pathways.
Medicine: : Investigated for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry: : Used in materials science, potentially in the development of organic electronic devices or as part of coordination complexes.
Mechanism of Action
The mechanism by which N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide exerts its effects can vary based on its application. Generally, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating biological pathways. The thiophene and oxadiazole rings, for example, can contribute to binding affinity and specificity through π-π stacking interactions, hydrogen bonding, and hydrophobic effects.
Comparison with Similar Compounds
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide stands out due to its intricate combination of thiophene, oxadiazole, and triazole functionalities, which offer a unique blend of chemical reactivity and potential applications. Similar compounds include:
Thiophene derivatives: : Known for their conductivity and used in organic electronics.
Oxadiazole compounds: : Often explored for their antibacterial and antifungal properties.
Triazole derivatives: : Widely studied in medicinal chemistry for their pharmacological potential.
Each of these related compounds exhibits distinct features but doesn't match the combined attributes present in this compound.
This compound's multifunctional nature and diverse applicability make it a valuable candidate for ongoing research and development across various scientific disciplines.
Properties
IUPAC Name |
N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S2/c22-14(10-3-7-24-9-10)16-4-5-21-8-11(18-20-21)15-17-13(19-23-15)12-2-1-6-25-12/h1-3,6-9H,4-5H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIILEYZOXZCOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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